Bienvenue dans la boutique en ligne BenchChem!

(R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Chiral purity Enantiomeric excess Pharmaceutical intermediate procurement

Select the (R)-enantiomer (CAS 1786902-26-8) at 98% purity—not the racemate (95%) or (S)-form—to eliminate post-synthesis chiral resolution. Approximately 75% of FDA-approved chiral drugs are single enantiomers (2013–2022); ICH Q6A mandates ≥98% enantiomeric excess for single-enantiomer pharmaceuticals. The CF₃ group lowers piperidine pKa to ~7.5 (from ~11), optimizing CNS permeability (XLogP 1.6, TPSA 32.3 Ų, 1 HBD; CNS MPO score ≥4). Pre-formed amide linkage suits kinase inhibitor (METTL3, WO2024/153775) and NK₁ antagonist programs. Avoid diastereomeric mixtures and regulatory risk—procure the defined (R)-stereochemistry now.

Molecular Formula C12H19F3N2O
Molecular Weight 264.29 g/mol
Cat. No. B7935659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
Molecular FormulaC12H19F3N2O
Molecular Weight264.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F
InChIInChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2/t9-/m1/s1
InChIKeyLCPUAJZOCZDQTE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone – Chiral Piperidine Building Block for Enantioselective Drug Discovery [CAS 1786902-26-8]


(R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone (CAS 1786902-26-8; molecular formula C₁₂H₁₉F₃N₂O; MW 264.29 g/mol) is a single-enantiomer chiral piperidine derivative featuring a methanone bridge linking a (3R)-piperidinyl moiety to a 4-(trifluoromethyl)piperidine ring . The piperidine scaffold is the most prevalent nitrogen heterocycle among FDA-approved drugs, appearing in 23 of the top 200 brand-name pharmaceuticals [1]. This compound incorporates two differentiating structural features: a defined (R)-stereocenter at the piperidin-3-yl carbon and a trifluoromethyl substituent at the 4-position of the distal piperidine ring. The CF₃ group, through its electron-withdrawing effect, reduces the piperidine nitrogen basicity from pKa ~11 (unsubstituted piperidine) to pKa ~7.5, altering protonation state at physiological pH and modulating both solubility and membrane permeability [2]. The compound is supplied at 98% purity and serves as a chiral intermediate for synthesizing enantiomerically pure drug candidates, particularly in CNS-targeted programs [3].

Why the (R)-Enantiomer Cannot Be Substituted by Racemate or (S)-Enantiomer – Procurement Risks for (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone


Substituting (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone (CAS 1786902-26-8) with its racemate (CAS 1835553-00-8, 95% purity) or (S)-enantiomer (CAS 1787075-19-7) introduces scientifically meaningful risks that propagate through downstream synthesis and biological evaluation. The racemate contains a 1:1 mixture of (R)- and (S)-enantiomers, meaning any chiral drug candidate synthesized from it will be a diastereomeric mixture requiring chiral resolution—adding cost, time, and yield loss . Regulatory guidance (ICH Q6A) treats the undesired enantiomer as an impurity requiring quantification and control; single-enantiomer drug development programs typically demand building blocks with enantiomeric excess ≥98% [1]. Between 2013 and 2022, approximately 75% of FDA-approved chiral drugs were single enantiomers, reflecting the established regulatory and pharmacological preference [2]. Furthermore, piperidine enantiomers can exhibit divergent pharmacological profiles—exemplified by the well-documented case where one enantiomer of a piperidine-based NK₁ antagonist showed nanomolar receptor affinity while its antipode was essentially inactive [3]. The quantitative evidence presented in Section 3 establishes the specific, measurable dimensions along which this (R)-enantiomer differs from its closest comparators.

Quantitative Differentiation Evidence: (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone vs. Closest Comparators


Enantiomeric Purity: (R)-Enantiomer at 98% vs. Racemate at 95% – Purity Gap of 3 Percentage Points with Stereochemical Consequences

The (R)-enantiomer (CAS 1786902-26-8) is commercially supplied at 98% chemical purity with defined (R)-stereochemistry confirmed by the SMILES notation [C@@H] at the piperidin-3-yl carbon . By contrast, the racemic mixture (CAS 1835553-00-8) is offered at a minimum purity of 95% and contains a 1:1 mixture of (R)- and (S)-enantiomers . For a purchaser procuring 1 gram of racemate at 95% purity, approximately 50 mg consists of impurities including up to ~475 mg of the undesired (S)-enantiomer, which acts as a stereochemical contaminant in any downstream chiral synthesis. For single-enantiomer drug development programs where regulatory expectations mandate enantiomeric excess ≥98% [1], the racemate introduces an unavoidable chiral separation burden that the (R)-enantiomer eliminates at the procurement stage.

Chiral purity Enantiomeric excess Pharmaceutical intermediate procurement

Piperidine Nitrogen Basicity Modulation: CF₃ at 4-Position Reduces pKa by ~3.5 Units vs. Unsubstituted Piperidine

The 4-(trifluoromethyl) substituent on the distal piperidine ring exerts a strong electron-withdrawing inductive effect that substantially reduces the basicity of the piperidine nitrogen. While unsubstituted piperidine has a conjugate acid pKaH of approximately 11.2 , the introduction of a CF₃ group at the 4-position lowers the pKaH to approximately 7.5 [1], a reduction of ~3.5–3.7 pKa units. This shift has direct pharmacological consequences: at physiological pH (7.4), the unsubstituted piperidine nitrogen is >99% protonated (calculated from Henderson-Hasselbalch: ~99.98%), whereas the 4-CF₃-substituted piperidine nitrogen is only ~56% protonated. This difference in protonation state alters the compound's hydrogen-bonding capacity, solubility profile, membrane permeability, and interaction with acidic residues in biological target binding pockets [2]. Comparators lacking the 4-CF₃ group (e.g., simple piperidin-3-yl(piperidin-1-yl)methanone) or bearing CF₃ at alternative positions (e.g., 3-CF₃ regioisomers) exhibit different pKa values and therefore different fractional ionization at physiological pH.

Amine basicity Drug-likeness Physicochemical profiling pKa modulation

Lipophilicity (XLogP3-AA = 1.6) within CNS Drug-Likeness Sweet Spot vs. Regioisomer and Non-CF₃ Analogs

The computed partition coefficient (XLogP3-AA) for the racemic Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is 1.6 [1], a value that falls within the optimal lipophilicity range for CNS drug candidates (typically XLogP 1–3 for balanced brain penetration and metabolic stability) [2]. This value reflects the contribution of the 4-CF₃ substituent, which increases lipophilicity by approximately 0.8–1.2 logP units relative to the non-fluorinated parent scaffold. For comparison, the regioisomer Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone—in which the CF₃ group resides at the 3-position of the piperidine ring—is predicted to have a different XLogP and altered electronic distribution due to the closer proximity of the electron-withdrawing CF₃ to the amide carbonyl, which can affect both conformational preferences and hydrogen-bond acceptor strength of the carbonyl oxygen. Compounds with XLogP significantly below 1.0 risk poor passive membrane permeability, while those above 3.0 are associated with increased metabolic clearance and promiscuous off-target binding [3].

Lipophilicity CNS drug-likeness XLogP Blood-brain barrier permeability

Topological Polar Surface Area (TPSA = 32.3 Ų) Below the 60–70 Ų Threshold for CNS Bioavailability

The computed topological polar surface area (TPSA) of Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is 32.3 Ų [1]. This value is well below the recognized threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration, as established by systematic analysis of CNS-active vs. non-CNS drugs [2]. Additionally, the compound has only 1 hydrogen bond donor (HBD = 1) and 5 hydrogen bond acceptors (HBA = 5) [1], placing it within commonly applied CNS drug-likeness guidelines (HBD ≤ 3, HBA ≤ 7). For direct comparison, larger piperidine-based building blocks with bulkier aryl substituents (e.g., (4-bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone) exhibit TPSA values in the range of 40–50 Ų and higher molecular weights, reducing their CNS multiparameter optimization (MPO) desirability scores. The low rotatable bond count (nRotB = 1) [1] further contributes to favorable entropy of binding and reduced conformational penalty upon target engagement [3].

TPSA CNS bioavailability Blood-brain barrier Physicochemical property

3-Position Piperidine Linkage Defines Conformational Trajectory Distinct from 4-Position Regioisomer – Differential Impact on Biological Target Engagement

The methanone carbonyl in (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is attached at the 3-position of the piperidine ring (piperidin-3-yl), creating an asymmetric substitution pattern that places the piperidine nitrogen in a meta relationship to the carbonyl. In contrast, the closest positional isomer—Piperidin-4-yl(4-(trifluoromethyl)piperidin-1-yl)methanone—attaches the carbonyl at the 4-position, placing the piperidine nitrogen in a para relationship. This positional difference generates distinct spatial vectors for the basic nitrogen relative to the amide group, which has been shown in systematic SAR studies of piperidine-based ligands to produce divergent binding poses at biological targets [1]. Specifically, SAR studies on 3-substituted vs. 4-substituted piperidine analogs at monoamine transporters demonstrated that the 3-position substitution can yield up to 4- to 8-fold differences in potency depending on the target transporter subtype [2]. The (R)-stereochemistry at the 3-position further locks the nitrogen lone pair orientation, eliminating the conformational averaging present in achiral 3-substituted analogs [3].

Regioisomer differentiation Piperidine conformational analysis Structure-activity relationship Medicinal chemistry

Metabolic Stability Advantage of 4-CF₃-Piperidine over Non-Fluorinated and Cycloalkyl Analogs – Microsomal Half-Life Extension by >90-Fold

The 4-(trifluoromethyl) group confers a substantial metabolic stabilization effect on the piperidine ring through resistance to cytochrome P450-mediated oxidative defunctionalization. While no microsomal stability data have been published specifically for (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone itself, class-level evidence from structurally related 4-CF₃-piperidine derivatives provides a quantitative benchmark: a 4-(trifluoromethyl)phenyl-substituted piperidine analog demonstrated a microsomal half-life (t₁/₂) of 220 minutes, compared to only 2.4 minutes for its cycloalkyl analog, representing a >90-fold enhancement in metabolic stability attributable to the CF₃ group's resistance to oxidative defunctionalization [1]. This stabilization arises from the strength of the C–F bond (~485 kJ/mol vs. ~413 kJ/mol for C–H) and the electron-withdrawing nature of CF₃, which deactivates the adjacent carbon centers toward P450 oxidation [2]. Non-fluorinated piperidine analogs lacking the CF₃ substituent are susceptible to N-dealkylation and ring hydroxylation, which constitute major metabolic clearance pathways for piperidine-containing compounds [3].

Metabolic stability Microsomal half-life Trifluoromethyl Oxidative metabolism resistance

High-Impact Application Scenarios for (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of CNS-Targeted Single-Enantiomer Drug Candidates

Procurement of the (R)-enantiomer at 98% purity (rather than racemate at 95%) is indicated for medicinal chemistry programs synthesizing single-enantiomer CNS drug candidates, where the TPSA of 32.3 Ų, XLogP of 1.6, and only 1 HBD collectively predict favorable blood-brain barrier penetration [1]. The defined (R)-stereochemistry eliminates the need for chiral resolution post-synthesis, directly addressing the regulatory expectation of ≥98% enantiomeric excess for single-enantiomer pharmaceuticals [2]. Between 2013 and 2022, ~75% of FDA-approved chiral drugs were single enantiomers, underscoring the procurement rationale for enantiomerically pure building blocks at the outset of lead optimization [3].

Kinase Inhibitor Scaffold Construction Leveraging 4-CF₃ Metabolic Stabilization

Trifluoromethyl-substituted piperidines are established privileged motifs in kinase inhibitor design, where the CF₃ group occupies hydrophobic back pockets while simultaneously protecting the piperidine ring from oxidative metabolism [1]. The (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone scaffold provides a pre-formed amide linkage suitable for further elaboration into kinase-targeting pharmacophores, such as those disclosed in patent WO2024/153775 (piperidine derivatives as METTL3 inhibitors) [2]. The class-level metabolic stability advantage (>90-fold t₁/₂ enhancement for 4-CF₃ piperidine vs. cycloalkyl analogs) supports prioritization over non-fluorinated piperidine building blocks for programs where in vivo duration of action is a critical success factor [3].

Tachykinin (NK₁) Receptor Antagonist Lead Generation with Defined 3-Position Geometry

The piperidine-3-carbonyl scaffold with (R)-stereochemistry provides a geometrically defined template for constructing tachykinin NK₁ receptor antagonists, a therapeutic class validated for anti-emetic and CNS indications [1]. SAR studies on 4,4-disubstituted piperidine NK₁ antagonists have established that stereochemistry at the piperidine 3-position is a critical determinant of receptor binding affinity, with enantiomeric pairs showing divergent activity profiles [2]. The (R)-3-piperidinyl carbonyl linkage provides a specific spatial nitrogen vector that the 4-position regioisomer cannot reproduce, making this building block uniquely suited for programs pursuing the cis-(2S,3S)-piperidine pharmacophore framework associated with sub-nanomolar NK₁ affinity [3].

Fragment-Based Drug Discovery Library Synthesis with CNS-optimized Physicochemical Parameters

With MW of 264.29 g/mol, XLogP of 1.6, TPSA of 32.3 Ų, and only 1 rotatable bond, (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone meets key fragment-likeness criteria (MW < 300, clogP ≤ 3) while providing a defined chiral vector for fragment elaboration [1]. Its physicochemical profile situates it within the CNS MPO desirability zone (score ≥4), making it an attractive core fragment for CNS-focused fragment-based drug discovery (FBDD) libraries [2]. The reduced piperidine nitrogen basicity (pKaH ~7.5) minimizes the fraction of permanently charged species that can limit membrane permeability, distinguishing it from fragments built on unsubstituted piperidine (pKaH ~11.2) [3].

Quote Request

Request a Quote for (R)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.